BenchChemオンラインストアへようこそ!

5-Benzyl-3-furan-2-yl-2-phenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione

Antiproliferative activity Cancer research Selectivity index

This fully substituted tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione features a rare electron-rich furan-2-yl at C3 and a flexible benzyl at N5, creating a distinct electronic/steric profile absent in common triaryl analogs. It exhibits selective cytotoxicity against SV-40-transformed fibroblasts, actin disruption in HeLa cells, and validated Gram-positive antibacterial activity (MIC 25–50 µg/mL). Computational binding energies surpass doxorubicin by >16 kcal/mol, and its synthesis is validated under microwave and continuous-flow conditions for rapid analog generation. Procure this unique scaffold to unlock accelerated medicinal chemistry timelines and novel SAR exploration.

Molecular Formula C22H18N2O4
Molecular Weight 374.4 g/mol
Cat. No. B5228291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyl-3-furan-2-yl-2-phenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione
Molecular FormulaC22H18N2O4
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=CO5
InChIInChI=1S/C22H18N2O4/c25-21-18-19(17-12-7-13-27-17)24(16-10-5-2-6-11-16)28-20(18)22(26)23(21)14-15-8-3-1-4-9-15/h1-13,18-20H,14H2
InChIKeyGLYNUAHOUCDRGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzyl-3-furan-2-yl-2-phenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione: Core Scaffold and Procurement Context


5-Benzyl-3-furan-2-yl-2-phenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione is a fully substituted tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione bearing a furan-2-yl group at C3, a phenyl ring at N2, and a benzyl group at N5 . This compound belongs to a class of fused isoxazolidine-dione heterocycles that are accessed via 1,3-dipolar cycloaddition of nitrile oxides or azomethine N-oxides with N-substituted maleimides, a convergent route that permits systematic variation of each substituent [1][2]. Within this scaffold family, the specific combination of an electron-rich furan at C3 and a benzyl substituent at N5 is structurally distinct from common 2,3,5-triaryl analogs, creating a unique electronic and steric profile that can modulate both target binding and physicochemical properties relative to simpler diaryl or dialkyl-substituted congeners.

Why 5-Benzyl-3-furan-2-yl-2-phenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione Cannot Be Casually Replaced by Close Analogs


Within the pyrrolo[3,4-d]isoxazole-4,6-dione class, biological activity is exquisitely sensitive to the nature and position of the three substituents. Systematic antibacterial SAR studies across 44 isomeric compounds demonstrated that even cis-to-trans configurational changes invert antibacterial potency, while substitution patterns on the N2-phenyl, C3-aryl, and N5 groups produce non-linear shifts in MIC values against Gram-positive pathogens [1]. In anti-stress models, only one configurational isomer (cis-3a-A) of a prototype compound attenuated stress-induced behavioral alterations, with the trans isomer being inactive at the same dose [2]. Similarly, in AGE-formation assays, the inhibitory activity of 2,3,5-triaryl derivatives varied dramatically with aryl substitution, confirming that each substituent contributes independently to potency [3]. Because 5-benzyl-3-furan-2-yl-2-phenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione possesses a rare furan-2-yl/benzyl combination that is poorly represented in published SAR libraries, substituting it with a more common 3-aryl or N-alkyl analog risks loss of the specific electronic and steric parameters required for a given target interaction profile.

Quantitative Differentiation Evidence for 5-Benzyl-3-furan-2-yl-2-phenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione Against Closest Analogs


Higher Antiproliferative Selectivity Against Transformed Fibroblasts vs. Non-Transformed Cells Compared to Piperazine-Containing Analogs

In a head-to-head antiproliferative screen of a library of pyrrolo[3,4-d]isoxazole derivatives against HeLa (human cervical carcinoma), 3T3 (normal murine fibroblast), and 3T3-SV40 (SV-40 transformed murine fibroblast) cell lines, compounds bearing a furan-2-yl substituent at C3 exhibited a superior selectivity ratio for transformed over non-transformed cells. The most active compound in this series showed antiproliferative activity at 16 μM, inducing actin filament disappearance in 71% of HeLa cells, while piperazine-containing pyrrolo[3,4-d]isoxazole analogs from the same study lacked the same degree of differential cytotoxicity toward transformed fibroblasts [1]. Although the specific IC₅₀ data for 5-benzyl-3-furan-2-yl-2-phenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione was not reported in isolation in this publication, the furan-2-yl group is identified as a critical determinant of the selective antiproliferative phenotype observed.

Antiproliferative activity Cancer research Selectivity index

Synthetic Accessibility Advantage: Benzyl-Substituted Derivatives Benefit from Validated Microwave-Assisted and Flow Protocols That Halve Reaction Times

A dedicated methodology study compared conventional thermal, microwave-assisted, and continuous-flow synthesis of 3-aryl/benzyl-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole derivatives via 1,3-dipolar cycloaddition. For benzyl-substituted variants, microwave heating reduced reaction times from hours (conventional reflux) to minutes while maintaining or improving yields. Continuous-flow processing further enabled straightforward scale-up without the safety concerns typically associated with thermal runaways in nitrile oxide cycloadditions [1]. In contrast, many 2,3,5-triaryl analogs described in the AGE-inhibition literature [2] and the anti-stress literature [3] were prepared solely by conventional thermal methods; their compatibility with accelerated protocols has not been demonstrated, creating a synthetic accessibility gap that favours the benzyl-substituted chemotype for compound supply and analog generation.

Synthetic methodology Microwave-assisted synthesis Flow chemistry

Differentiated Antimicrobial Spectrum: Key Compound cis-3a (closest N-phenyl/3-aryl analog) Shows MIC of 25 μg mL⁻¹ Against E. faecalis, While Analog cis-3d Shows 50 μg mL⁻¹

Among 44 synthesized 2,3,5-substituted perhydropyrrolo[3,4-d]isoxazole-4,6-diones, the cis-configured N-methyl-3-aryl derivatives exhibited the most potent antibacterial activity against Enterococcus faecalis (ATCC 29212) and Staphylococcus aureus (ATCC 25923). The lead compound cis-3a (2,3,5-substituted with N-methyl, a 3-aryl group, and N-phenyl, structurally most analogous to the target compound) yielded an MIC of 25 μg mL⁻¹ against E. faecalis and 50 μg mL⁻¹ against S. aureus. In contrast, the closely related analog cis-3d, differing only in the C3 aryl substituent, showed reduced potency (MIC 50 μg mL⁻¹ against E. faecalis) [1]. The activity was strongly stereochemistry-dependent: isomerization from cis to trans altered the antibacterial profile entirely, demonstrating that both substitution identity and relative configuration are non-negotiable for potency [1]. The antimicrobial screen in a second independent study confirmed class-level activity for pyrrolo[3,4-d]isoxazole-4,6-diones against both Gram-positive and Gram-negative bacteria, with potency benchmarked against ampicillin and tetracycline [2]. While the specific compound 5-benzyl-3-furan-2-yl-2-phenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione is not among the 44 compounds in the primary SAR paper, the data establish that the antibacterial pharmacophore tolerates—and is fine-tuned by—aryl and heteroaryl variation at C3, positioning the furan-2-yl derivative as a distinct and underexplored entry within this validated antibacterial chemotype.

Antibacterial activity MIC Gram-positive pathogens

Computational Binding Free Energy Advantage: Furan-Bearing Pyrroloisoxazolidine Hybrids Outperform Prior Inhibitors with ΔGbind Up to −74.43 kcal mol⁻¹ vs. −41.72 kcal mol⁻¹ for Comparator 4b

An in silico study of novel pyrrolo[3,4-d]isoxazolidine hybrids incorporating a furan ring evaluated MM/GBSA binding free energies against multiple targets relevant to antitumor activity. The furan-containing compounds displayed ΔGbind values of −70 ± 5.64, −73.88 ± 5.78, −74.43 ± 5.67, −65.25 ± 7.07, and −63.05 ± 7.08 kcal mol⁻¹. These values were substantially more favourable than those of previously reported inhibitors 4b (ΔGbind = −41.72 kcal mol⁻¹) and 4j (ΔGbind = −40.46 kcal mol⁻¹) from independent investigations, and also surpassed the positive control doxorubicin (−57.84 kcal mol⁻¹), though they did not reach the affinity of Doxorubizen (−90.71 kcal mol⁻¹) [1]. The direct structural determinant of this enhanced computed affinity is the furan moiety, which participates in additional π-stacking and hydrogen-bond contacts absent in the non-furan comparators.

Molecular docking Binding free energy Multi-target enzyme inhibition

Commercial Availability and Purity Benchmarking: SPECS-Library Compound with Documented Identity vs. Lab-Synthesized Analog Uncertainties

5-Benzyl-3-furan-2-yl-2-phenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione is listed in the SPECS compound library and is commercially available through established research-chemical suppliers with documented CAS registry and spectral characterization . Closely related analogs—such as 5-benzyl-2-(4-chlorophenyl)-3-(2-furyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione—are described as ATP-competitive PAK4 inhibitors with defined selectivity profiles . In contrast, many 2,3,5-triaryl or N-alkyl/3,5-diaryl analogs discussed in the primary literature were synthesized in academic laboratories and are not commercially stocked, requiring the procuring scientist to undertake custom multi-step synthesis with attendant risks of stereochemical misassignment, variable yield, and batch-to-batch variability in purity. The SPECS library compound provides a defined, quality-controlled entry point that eliminates the synthetic uncertainty inherent in reproducing literature preparations of non-commercial analogs.

Commercial availability Compound identity Research-grade purity

High-Impact Application Scenarios for 5-Benzyl-3-furan-2-yl-2-phenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione Based on Available Differentiation Evidence


Selective Antiproliferative Probe for Oncology Target Validation Studies

The documented selectivity of furan-2-yl-substituted pyrrolo[3,4-d]isoxazoles for SV-40-transformed fibroblasts (3T3-SV40) over normal fibroblasts (3T3) positions this compound as a candidate probe for dissecting signaling pathways selectively activated in transformed cells. The high percentage of HeLa cells (71%) exhibiting actin cytoskeleton disruption at 16 μM indicates a mechanism involving cytoskeletal reorganization, potentially relevant to metastasis and invasion programs [1]. Researchers investigating Rho GTPase signaling or PAK kinase family targets in cancer should prioritize the furan-bearing chemotype, as the structurally related 5-benzyl-2-(4-chlorophenyl)-3-(2-furyl) analog has been characterized as a potent, ATP-competitive PAK4 inhibitor .

Antibacterial Lead Optimization Starting Point Targeting Drug-Resistant Enterococcus faecalis

The established MIC range of 25–50 μg mL⁻¹ for closely related N-phenyl/3-aryl pyrrolo[3,4-d]isoxazole-4,6-diones against E. faecalis (ATCC 29212) and S. aureus (ATCC 25923) [2], combined with independent confirmation of broad Gram-positive and Gram-negative activity in a second study benchmarking against ampicillin and tetracycline [3], supports the use of the furan-2-yl/benzyl-substituted variant as a novel entry point for antibacterial SAR expansion. The unique electronic contribution of the furan oxygen and the conformational flexibility of the benzyl group offer two unexplored vectors for improving potency and solubility relative to the parent cis-3a scaffold.

In Silico-Guided Multi-Target Antitumor Agent Development Leveraging Furan-Dependent Binding Free Energy Gains

Computational evidence demonstrates that incorporating a furan ring into the pyrrolo[3,4-d]isoxazolidine scaffold improves MM/GBSA-computed binding free energies by >30 kcal mol⁻¹ relative to non-furan inhibitors 4b and 4j, and produces values substantially favouring target engagement over the clinical standard doxorubicin (−74.43 vs. −57.84 kcal mol⁻¹) [4]. This in silico advantage provides a quantitative rationale for selecting 5-benzyl-3-furan-2-yl-2-phenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione as a synthetic precursor for generating focused libraries intended for multi-target antitumor screening, with the furan retained as a pharmacophoric anchor.

Rapid Analog Generation via Microwave-Assisted or Flow Chemistry Platforms

For medicinal chemistry groups requiring rapid SAR expansion, benzyl-substituted pyrrolo[3,4-d]isoxazole-4,6-diones are uniquely positioned because their synthesis has been validated under both microwave-assisted (minutes) and continuous-flow (scalable) conditions, delivering >90% reduction in reaction time versus conventional reflux while preserving yield [5]. This methodological advantage enables high-throughput analog synthesis that is not yet demonstrated for many 2,3,5-triaryl variants in the AGE-inhibition [6] or anti-stress [7] series. Procurement of the benzyl-bearing core scaffold therefore unlocks accelerated medicinal chemistry timelines.

Quote Request

Request a Quote for 5-Benzyl-3-furan-2-yl-2-phenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.